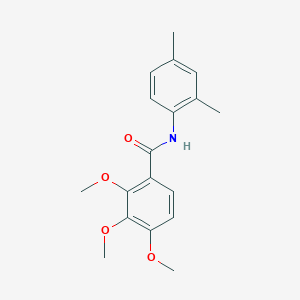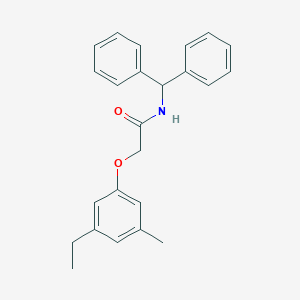![molecular formula C15H11ClF2N4S B300122 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B300122.png)
3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a phenyl group, a sulfanyl group, and a chlorodifluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-4,5-difluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with phenylhydrazine and triethyl orthoformate under reflux conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chlorine atom can lead to various substituted derivatives.
Scientific Research Applications
3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine can be compared with other triazole derivatives, such as:
- 3-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
- 5-phenyl-4H-1,2,4-triazol-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorodifluorobenzyl group and the sulfanyl linkage differentiates it from other triazole derivatives, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C15H11ClF2N4S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11ClF2N4S/c16-11-7-13(18)12(17)6-10(11)8-23-15-21-20-14(22(15)19)9-4-2-1-3-5-9/h1-7H,8,19H2 |
InChI Key |
VBBQIMGYMNWJGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,7-dimethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B300039.png)
![Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B300041.png)

![N-cyclohexyl-2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300044.png)
![N-(2,4-dimethylphenyl)-N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B300045.png)
![2-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B300046.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B300047.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(1-naphthyl)-3-phenylpropanamide](/img/structure/B300054.png)

![4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B300057.png)
![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B300058.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate](/img/structure/B300059.png)
amino]benzoate](/img/structure/B300063.png)
